molecular formula C11H12BrNOS B15349600 6-Bromo-1,4,4-trimethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione CAS No. 885268-07-5

6-Bromo-1,4,4-trimethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione

Cat. No.: B15349600
CAS No.: 885268-07-5
M. Wt: 286.19 g/mol
InChI Key: SMAJBEVHQCLZSF-UHFFFAOYSA-N
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Description

6-Bromo-1,4,4-trimethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione is a unique compound known for its complex molecular structure. Characterized by a bromine atom, this benzo oxazine derivative is interesting in its potential applications and reactivity. The oxazine ring contributes to its stability, while the presence of the bromine and thione groups adds to its functional versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Route 1: : Synthesis typically starts with the formation of a benzo-oxazine precursor, which involves cyclization reactions facilitated by specific catalysts.

  • Route 2: : Introducing the bromine atom can be achieved through halogenation reactions using reagents like bromine or N-bromosuccinimide.

  • Route 3: : The thione group is introduced through a sulfurization reaction, often using elemental sulfur or thionation agents.

Industrial Production Methods

  • Batch Processing: : Conducting reactions in controlled environments with precise temperature, pressure, and reagent additions.

  • Continuous Flow Reactors: : Enhancing reaction efficiency and consistency through automated systems, ensuring high-purity yields.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidation reactions, particularly at the sulfur and methyl groups, forming sulfoxides or sulfones.

  • Reduction: : The compound's aromatic ring and thione group can be targeted for reduction reactions.

  • Substitution: : Bromine allows for various substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide for oxidation.

  • Reducing Agents: : Sodium borohydride for reductions.

  • Substitution Reagents: : Grignard reagents for bromine substitution.

Major Products

  • Oxidation Products: : Sulfoxides and sulfones.

  • Reduction Products: : Fully reduced benzene derivatives.

  • Substitution Products: : Varied functional group derivatives based on the substituent introduced.

Scientific Research Applications

  • Chemistry: : Used in the synthesis of complex organic molecules due to its versatile functional groups.

  • Biology: : Potential use in studying enzyme inhibition due to its thione group.

  • Medicine: : Investigated for pharmaceutical applications as a potential antiviral or antibacterial agent.

  • Industry: : Utilized in materials science for creating polymers and advanced materials due to its stability and reactivity.

Mechanism of Action

Mechanism: : The compound's effects are mediated through interactions with cellular proteins and enzymes. The bromine atom and thione group are key to its reactivity, facilitating binding to molecular targets.

Molecular Targets and Pathways: : Potential targets include enzymes involved in oxidative stress response and pathways related to DNA replication and repair.

Comparison with Similar Compounds

  • 6-Chloro-1,4,4-trimethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione: : Similar structure but chlorine instead of bromine, slightly less reactive.

  • 6-Fluoro-1,4,4-trimethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione: : Fluorine atom, differing reactivity and smaller size.

  • 6-Methyl-1,4,4-trimethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione: : Methyl group, less reactive but higher stability.

Properties

CAS No.

885268-07-5

Molecular Formula

C11H12BrNOS

Molecular Weight

286.19 g/mol

IUPAC Name

6-bromo-1,4,4-trimethyl-3,1-benzoxazine-2-thione

InChI

InChI=1S/C11H12BrNOS/c1-11(2)8-6-7(12)4-5-9(8)13(3)10(15)14-11/h4-6H,1-3H3

InChI Key

SMAJBEVHQCLZSF-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)Br)N(C(=S)O1)C)C

Origin of Product

United States

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